2,6-Dichloro-4-methylbenzoic acid
Overview
Description
2,6-Dichloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body
Mode of Action
Benzylic compounds, in general, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways
Result of Action
The compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the molecular structure, potentially influencing its biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-methylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability. For instance, certain reactions may occur more readily at specific pH levels or temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methylbenzoic acid can be achieved through several methods. One common method involves the chlorination of 4-methylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2nd and 6th positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2,6-Dichloro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichlorobenzoic Acid: Similar in structure but with chlorine atoms at the 2nd and 4th positions.
2,6-Dichlorobenzoic Acid: Lacks the methyl group at the 4th position.
4-Methylbenzoic Acid: Lacks the chlorine atoms at the 2nd and 6th positions.
Uniqueness: 2,6-Dichloro-4-methylbenzoic acid is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-4-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXLOQCLXOMEKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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